2-((4-(1-(4-Chlorophenyl)cyclopentanecarboxamido)but-2-yn-1-yl)oxy)benzamide
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Overview
Description
2-((4-(1-(4-Chlorophenyl)cyclopentanecarboxamido)but-2-yn-1-yl)oxy)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core linked to a chlorophenyl-substituted cyclopentane and a butynyl ether moiety, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(1-(4-Chlorophenyl)cyclopentanecarboxamido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps:
Formation of the Chlorophenyl Cyclopentane Carboxamide: This step involves the reaction of 4-chlorobenzoyl chloride with cyclopentanamine under basic conditions to form the corresponding amide.
Alkyne Addition: The next step involves the addition of a butynyl group to the amide via a Sonogashira coupling reaction, using palladium catalysts and copper co-catalysts.
Ether Formation: Finally, the butynyl amide is reacted with 2-hydroxybenzamide under basic conditions to form the desired ether linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-((4-(1-(4-Chlorophenyl)cyclopentanecarboxamido)but-2-yn-1-yl)oxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogenation can convert the compound into corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Ammonia (NH₃), thiols (RSH)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Amino derivatives, thio derivatives
Scientific Research Applications
2-((4-(1-(4-Chlorophenyl)cyclopentanecarboxamido)but-2-yn-1-yl)oxy)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((4-(1-(4-Chlorophenyl)cyclopentanecarboxamido)but-2-yn-1-yl)oxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenyl Cyclopentanecarboxamide: Shares the chlorophenyl and cyclopentane moieties but lacks the butynyl ether linkage.
2-Hydroxybenzamide: Contains the benzamide core but lacks the chlorophenyl and cyclopentane groups.
But-2-yn-1-yl Ether Derivatives: Compounds with similar ether linkages but different substituents.
Uniqueness
2-((4-(1-(4-Chlorophenyl)cyclopentanecarboxamido)but-2-yn-1-yl)oxy)benzamide is unique due to its combination of a chlorophenyl-substituted cyclopentane, a butynyl ether linkage, and a benzamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
2-[4-[[1-(4-chlorophenyl)cyclopentanecarbonyl]amino]but-2-ynoxy]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3/c24-18-11-9-17(10-12-18)23(13-3-4-14-23)22(28)26-15-5-6-16-29-20-8-2-1-7-19(20)21(25)27/h1-2,7-12H,3-4,13-16H2,(H2,25,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZRHRCPWGQBKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC#CCOC3=CC=CC=C3C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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